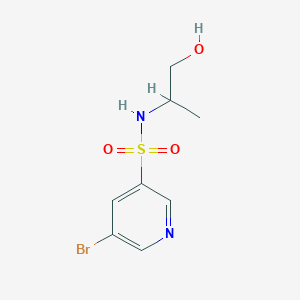
4-methyl-3-(methylthio)-2-Pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-(methylthio)-2-Pyridinamine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a methyl group and a methylthio group attached to the pyridine ring, making it a derivative of pyridine with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(methylthio)-2-Pyridinamine typically involves the introduction of the methyl and methylthio groups onto the pyridine ring. One common method involves the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with methylating agents and thiolating agents under controlled conditions. For example, the reaction of 4-methyl-2-chloropyridine with sodium methanethiolate can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-3-(methylthio)-2-Pyridinamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, yielding simpler pyridine derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler pyridine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Applications De Recherche Scientifique
4-methyl-3-(methylthio)-2-Pyridinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-methyl-3-(methylthio)-2-Pyridinamine involves its interaction with specific molecular targets. The presence of the amino group allows it to form hydrogen bonds and interact with enzymes or receptors. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-2-Pyridinamine: Lacks the methylthio group, resulting in different chemical properties and reactivity.
3-(methylthio)-2-Pyridinamine: Lacks the methyl group, affecting its steric and electronic properties.
2-Amino-4-methylpyridine: Similar structure but different substitution pattern, leading to distinct chemical behavior.
Uniqueness
4-methyl-3-(methylthio)-2-Pyridinamine is unique due to the presence of both the methyl and methylthio groups on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H10N2S |
|---|---|
Poids moléculaire |
154.24 g/mol |
Nom IUPAC |
4-methyl-3-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C7H10N2S/c1-5-3-4-9-7(8)6(5)10-2/h3-4H,1-2H3,(H2,8,9) |
Clé InChI |
YVBYIERVWATQSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)N)SC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[5-(4-Fluoro-phenyl)-3-methyl-3H-[1,2,3]-triazol-4-yl]-ethanone](/img/structure/B8441724.png)
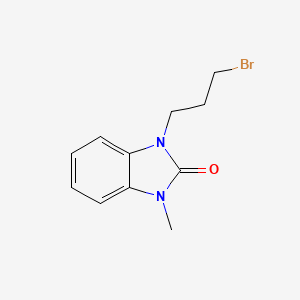

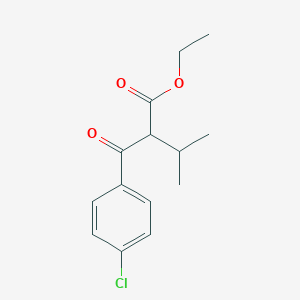
![N-(5-(Hydroxymethyl)bicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide](/img/structure/B8441751.png)
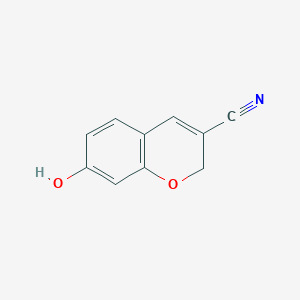
![[2-(2-Fluoro-ethoxy)-ethyl]-methyl-amine hydrochloride](/img/structure/B8441763.png)
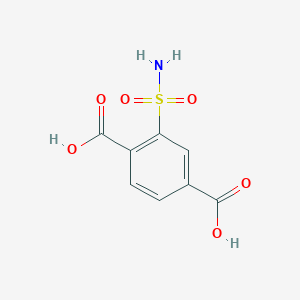
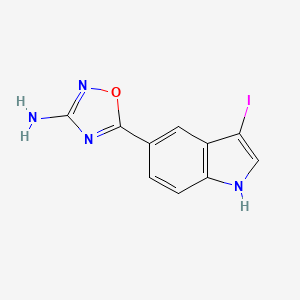
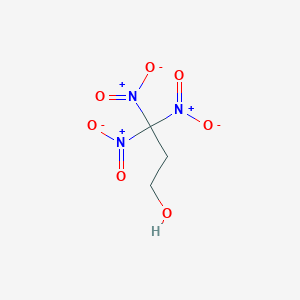
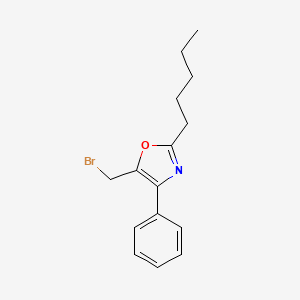
![5-Bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-benzamide](/img/structure/B8441793.png)
